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Abstract

2-Hydroxybenzofuran-3(2H)-one, a heterocyclic organic compound, serves as a pivotal
scaffold in the synthesis of a variety of biologically active molecules. This technical guide
provides a comprehensive overview of its chemical structure, physicochemical properties,
synthesis, and spectroscopic characterization. Furthermore, it delves into the current
understanding of the biological activities of its derivatives, particularly in the realms of
antimicrobial and anticancer research, and explores the potential signaling pathways implicated
in their mechanisms of action. This document aims to be a foundational resource for
researchers engaged in the discovery and development of novel therapeutics based on the
benzofuranone core.

Introduction

2-Hydroxybenzofuran-3(2H)-one (CAS Number: 17392-15-3) is a bicyclic compound featuring
a benzofuranone core with a hydroxyl group at the 2-position.[1] This structural motif imparts
unigue chemical reactivity, making it a valuable intermediate in organic synthesis. The broader
family of benzofuranones, including various substituted derivatives, has garnered significant
attention in medicinal chemistry due to their diverse pharmacological activities. These activities
span from antimicrobial and anti-inflammatory to potent enzyme inhibition and anticancer
effects.[2][3] Understanding the core properties and synthesis of 2-hydroxybenzofuran-3(2H)-
one is crucial for the rational design and development of new therapeutic agents.
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Chemical Structure and Properties

The chemical structure of 2-Hydroxybenzofuran-3(2H)-one is characterized by a fused
benzene and furanone ring system. The presence of a hydroxyl group at the chiral center (C2)
and a ketone at C3 are key functional features.

Chemical Structure:

Caption: Chemical structure of 2-Hydroxybenzofuran-3(2H)-one.

Physicochemical Properties

Quantitative physicochemical data for 2-Hydroxybenzofuran-3(2H)-one is limited in publicly
available literature. However, data for related benzofuranone derivatives provide insights into
the expected properties of this class of compounds.

Property Value Reference

CAS Number 17392-15-3 [1]

Molecular Formula CsHsOs3

Molecular Weight 150.13 g/mol

IUPAC Name 2-hydroxy-1-benzofuran-3-one

Melting Point Not reported

Solubility Slightly soluble in water. [4]
Synthesis

While a specific, detailed experimental protocol for the synthesis of 2-Hydroxybenzofuran-
3(2H)-one is not readily available in the reviewed literature, general synthetic strategies for
benzofuran-3(2H)-ones can be adapted. One common approach involves the intramolecular
cyclization of a substituted phenoxyacetic acid derivative.[5] Another method involves the
oxidative cyclization of corresponding ortho-functionalized acetophenones.[6]

General Synthetic Workflow
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A plausible synthetic route could involve the steps outlined below. This workflow is a
generalized representation based on known syntheses of related compounds.

Starting Materials

o-Halophenol Glycolic Acid Derivative

eacts with

Synthesis Steps

Williamson Ether Synthesis

orms Intermediate

Intramolecular Cyclization

Yields

Product

Y
2-Hydroxybenzofuran-3(2H)-one
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Caption: Generalized synthetic workflow for 2-Hydroxybenzofuran-3(2H)-one.

Spectroscopic Data

Detailed spectroscopic data (*H NMR, 3C NMR, IR, and MS) for 2-Hydroxybenzofuran-3(2H)-
one is not explicitly available. However, the characteristic spectral features of the
benzofuranone core and its derivatives can be inferred from the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons on the benzene ring, typically in the range of & 7.0-8.0 ppm. The proton at
the C2 position, adjacent to the hydroxyl group, would likely appear as a distinct singlet or
doublet depending on its coupling with the hydroxyl proton. The chemical shift of the hydroxyl
proton can be broad and variable.[7][8]

e 13C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl
carbon (C3) in the downfield region (around & 180-200 ppm). The carbon bearing the
hydroxyl group (C2) would also have a characteristic chemical shift, and the aromatic
carbons would appear in their typical range.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 2-Hydroxybenzofuran-3(2H)-one is expected to exhibit characteristic
absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm~?* corresponding to the hydroxyl
group.[9]

C=0 stretch: A strong, sharp absorption band around 1700-1740 cm~! for the ketone
carbonyl group.[9]

C-O stretch: Bands in the region of 1000-1300 cm~* for the ether and alcohol C-O bonds.[9]

Aromatic C=C stretch: Peaks in the 1450-1600 cm~1 region.[9]
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Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to its molecular weight
(150.13 g/mol ). The fragmentation pattern would likely involve the loss of small molecules such
as CO, Hz20, and fragments from the aromatic ring.[10][11]

Biological Activities and Drug Development
Potential

While direct studies on the biological activity of 2-Hydroxybenzofuran-3(2H)-one are scarce,
numerous derivatives have shown significant promise in various therapeutic areas. This
suggests that the benzofuranone scaffold is a "privileged structure” in drug discovery.

Antimicrobial Activity

Derivatives of 6-hydroxybenzofuran-3(2H)-one linked to 1,3-thiazoles have been synthesized
and shown to possess antibacterial and antifungal activities.[2] Molecular docking studies of
these compounds have suggested that they may target N-myristoyltransferase (NMT), an
enzyme crucial for the viability of certain microbes.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in
a suitable broth medium.

» Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a
range of concentrations.

 Inoculation: Each well is inoculated with the standardized microbial suspension.

 Incubation: The plate is incubated under appropriate conditions (temperature, time) for the
specific microorganism.

o Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the
lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity
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Various benzofuran derivatives have demonstrated potent anticancer activities through different
mechanisms. Some derivatives have been shown to inhibit key signaling pathways involved in
cancer progression, such as the mTOR pathway.[12] Others have been found to inhibit

enzymes like Pinl, which plays an oncogenic role in several human cancers.[13]

Potential Signaling Pathway Involvement:

Based on studies of related benzofuran compounds, potential signaling pathways that could be
modulated by 2-Hydroxybenzofuran-3(2H)-one derivatives in cancer cells include:

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.researchgate.net/publication/262421231_Benzofuran_derivatives_as_anticancer_inhibitors_of_mTOR_signaling
https://www.explorationpub.com/Journals/em/Article/1001166
https://www.benchchem.com/product/b101677?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Benzofuranone Derivative

2-Hydroxybenzofuran-3(2H)-one
Derivative

Inhibits Inhibits \Unhibits

Potential Cellular Targets

| mTOR Pathway Pinl Enzyme HIF-1 Pathway

,/Suppression leads to \Leads to /Leads to eads to

Cellylar Optcomes

Click to download full resolution via product page

Caption: Potential anticancer signaling pathways targeted by benzofuranone derivatives.
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Enzyme Inhibition

Derivatives of 2-benzylidenebenzofuran-3(2H)-one have been identified as potent inhibitors of
alkaline phosphatase (AP).[3] Additionally, a series of 2(Z)-2-benzylidene-6,7-
dihydroxybenzofuran-3[2H]-ones were found to be effective inhibitors of bacterial chorismate
synthase, an enzyme in the shikimate pathway, which is essential for the survival of many
pathogens.[14]

Experimental Protocol: Enzyme Inhibition Assay

» Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, the
enzyme, and the inhibitor at various concentrations.

¢ Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific period to allow for
binding.

« Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

o Measurement of Activity: The rate of the reaction is monitored over time by measuring the
formation of the product or the depletion of the substrate, often using spectrophotometry.

o Data Analysis: The ICso value (the concentration of inhibitor required to reduce enzyme
activity by 50%) is calculated from the dose-response curve.

Conclusion

2-Hydroxybenzofuran-3(2H)-one is a chemically significant molecule that serves as a building
block for a wide array of bioactive compounds. While detailed characterization and biological
evaluation of the parent compound are still needed, the extensive research on its derivatives
highlights the immense potential of the benzofuranone scaffold in drug discovery. The
demonstrated antimicrobial, anticancer, and enzyme-inhibiting properties of these derivatives
warrant further investigation into the structure-activity relationships and mechanisms of action.
This technical guide provides a solid foundation for researchers to explore the therapeutic
potential of this fascinating class of compounds. Future work should focus on the targeted
synthesis and biological screening of novel 2-hydroxybenzofuran-3(2H)-one derivatives to
uncover new lead compounds for the treatment of various diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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